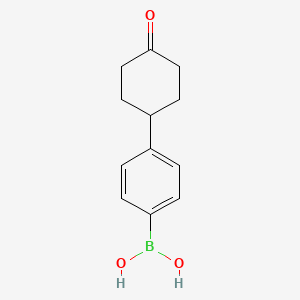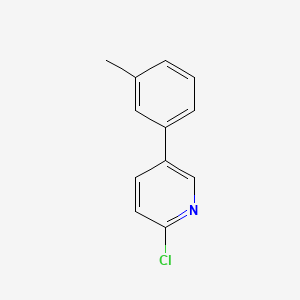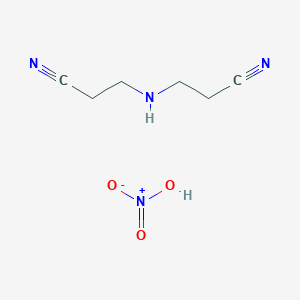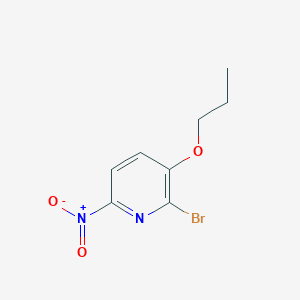
(4-(4-Oxocyclohexyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Oxocyclohexyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyl group bearing a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (4-(4-Oxocyclohexyl)phenyl)boronic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This method is widely used for the preparation of boronic acids.
Hydroboration: Another method involves the hydroboration of an appropriate alkyne or alkene, followed by oxidation to yield the desired boronic acid.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
(4-(4-Oxocyclohexyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds.
Applications De Recherche Scientifique
(4-(4-Oxocyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(4-Oxocyclohexyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and drug development . The boronic acid group can interact with molecular targets, including enzymes and proteins, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
(4-(4-Oxocyclohexyl)phenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and cyclohexylboronic acid:
Phenylboronic Acid: Lacks the cyclohexyl and ketone functionalities, making it less versatile in certain reactions.
Cyclohexylboronic Acid: Does not have the aromatic ring, limiting its use in aromatic substitution reactions.
Propriétés
Formule moléculaire |
C12H15BO3 |
|---|---|
Poids moléculaire |
218.06 g/mol |
Nom IUPAC |
[4-(4-oxocyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-2,5-6,10,15-16H,3-4,7-8H2 |
Clé InChI |
DBIQBOSULPSCCR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2CCC(=O)CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)

![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)

![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)

